molecular formula C8H11NO2S B1611237 Methyl 5-isopropylthiazole-4-carboxylate CAS No. 81569-26-8

Methyl 5-isopropylthiazole-4-carboxylate

Cat. No. B1611237
CAS RN: 81569-26-8
M. Wt: 185.25 g/mol
InChI Key: MOYUJTBTBINSHM-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a solution of methyl 5-(1-methylethyl)-1,3-thiazole-4-carboxylate (1.9 g) in methanol (20 ml) was added 2M sodium hydroxide (20 ml) and the mixture stirred at 20° C. for 18 h. The solvent was removed in vacuo and the residue taken up in water (20 ml) and acidified to pH=2 using 2M hydrochloric acid. The mixture was extracted with ethyl acetate (100 ml), dried over sodium sulphate and evaporated in vacuo to give the title compound (1.7 g) as a white solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[S:8][CH:7]=[N:6][C:5]=1[C:9]([O:11]C)=[O:10])[CH3:3].[OH-].[Na+]>CO>[CH3:3][CH:2]([C:4]1[S:8][CH:7]=[N:6][C:5]=1[C:9]([OH:11])=[O:10])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
CC(C)C1=C(N=CS1)C(=O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C)C1=C(N=CS1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.